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Isoquinoline-1,3(2H,4H)-dione

Cat. No.: B182192
CAS No.: 4456-77-3
M. Wt: 161.16 g/mol
InChI Key: QGNQEODJYRGEJX-UHFFFAOYSA-N
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Description

Historical Context and Early Discoveries of Isoquinoline (B145761) Scaffolds

The journey of the isoquinoline scaffold began in the late 19th century with its initial isolation from coal tar. numberanalytics.com This discovery opened a new chapter in heterocyclic chemistry, leading to extensive research into its derivatives, which are found in many biologically active natural products, most notably alkaloids. numberanalytics.com Foundational synthetic methods, such as the Bischler–Napieralski reaction and the Pomeranz–Fritsch synthesis, both first described in 1893, were pivotal in enabling chemists to construct the isoquinoline framework from simpler precursors. rsc.org These early methods laid the groundwork for the synthesis of a vast array of isoquinoline-based molecules, including the dione (B5365651) derivative, and continue to be relevant in contemporary organic synthesis. The development of such synthetic routes has been crucial for exploring the chemical and biological properties of this important class of compounds. numberanalytics.com

Significance of the Isoquinoline-1,3(2H,4H)-dione Core in Medicinal Chemistry and Organic Synthesis

The this compound core is a privileged structure in medicinal chemistry, primarily due to the wide range of biological activities exhibited by its derivatives. researchgate.netresearchgate.net These compounds are of paramount importance in pharmaceutical research, showing notable anti-tumor and antibacterial properties. researchgate.netresearchgate.net For instance, derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. plos.org The structural rigidity of the this compound ring provides a stable platform for designing inhibitors that can fit into the active sites of enzymes like CDK4. plos.org

In organic synthesis, the dione scaffold is a valuable building block for creating more complex heterocyclic systems. smolecule.comvulcanchem.com Its chemical reactivity allows for various transformations, including substitutions at different positions, enabling the synthesis of a diverse library of compounds for drug discovery and materials science. smolecule.comvulcanchem.com The development of novel synthetic methodologies, particularly cascade reactions, has made a variety of this compound derivatives more accessible for further investigation. researchgate.netnih.govrsc.org

Overview of Research Directions and Emerging Applications

Current research on this compound is vibrant and multifaceted, with a strong focus on both synthetic innovation and therapeutic applications. A significant trend is the development of simple, mild, and environmentally friendly synthetic methods. researchgate.net Synthetic chemists are increasingly employing radical cascade reactions to construct the this compound core, often under metal-free and oxidant-free conditions. researchgate.netrsc.org Techniques such as visible-light-mediated reactions are being used to generate various derivatives in good yields under mild conditions. researchgate.net

In the realm of medicinal chemistry, a major research direction is the exploration of these derivatives as modulators of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govtandfonline.comnih.gov This has led to the discovery of compounds with potent antiproliferative activity against cancer cell lines like NCI-H929. nih.govtandfonline.comnih.gov Beyond oncology, derivatives are being investigated for their potential as antiviral agents, specifically as inhibitors of viral enzymes. nih.gov The versatility of the scaffold also extends to agrochemicals and materials science, where its derivatives are being explored for use in crop protection and as components in organic light emitters. numberanalytics.com

Detailed Research Findings

The following table summarizes selected research findings on the biological activity of various this compound derivatives.

Derivative Name/StructureTarget/AssayFinding/Activity (IC₅₀)Research Area
2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a)Cereblon (CRBN) binding4.83 µMAnticancer
2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a)NCI-H929 cell line (antiproliferative)2.25 µMAnticancer
2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a)U239 cell line (antiproliferative)5.86 µMAnticancer
2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a)TNF-α inhibition (LPS stimulated PMBC)0.76 µMAnti-inflammatory
4-(benzylaminomethylene)this compound derivativesCyclin-Dependent Kinase 4 (CDK4) inhibition2 nMAnticancer
2-(Phenylamino)this compound derivativesCyclin-dependent kinases (CDKs)Inhibition of specific cellular pathwaysAnticancer
2-hydroxythis compound derivativesHIV RNase H and integrase (IN)Dual inhibitionAntiviral

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B182192 Isoquinoline-1,3(2H,4H)-dione CAS No. 4456-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQEODJYRGEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325194
Record name Isoquinoline-1,3(2H,4H)-dione
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4456-77-3
Record name 1,3(2H,4H)-Isoquinolinedione
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Record name Homophthalimide
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Record name Isoquinoline-1,3(2H,4H)-dione
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Record name 1,3(2H,4H)-ISOQUINOLINEDIONE
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Synthetic Methodologies and Chemical Transformations

Modern Approaches to Isoquinoline-1,3(2H,4H)-dione Synthesis

Contemporary synthetic chemistry has seen a surge in the development of elegant and powerful methods for constructing complex molecules. Among these, radical cascade reactions have emerged as a particularly effective strategy for the synthesis of isoquinoline-1,3(2H,4H)-diones, offering high efficiency and broad substrate scope under mild conditions. researchgate.netrsc.org

Radical Cascade Reactions for Diverse Derivatization

Radical cascade reactions provide a powerful platform for the synthesis of isoquinoline-1,3(2H,4H)-diones, enabling the introduction of a wide array of functional groups at the C4-position of the heterocyclic core. researchgate.netrsc.orgdntb.gov.ua These reactions typically proceed via the addition of a radical species to the activated alkene of a starting material, followed by an intramolecular cyclization onto the aromatic ring to construct the final dione (B5365651) product. researchgate.net

A cornerstone of modern this compound synthesis is the use of N-substituted-N-acryloyl benzamides as versatile starting materials. researchgate.netrsc.orgdntb.gov.uaresearchgate.net The strategic placement of the acryloyl group and the benzamide (B126) moiety within the same molecule sets the stage for a radical-initiated cascade cyclization. The process begins with the generation of a radical from a suitable precursor, which then adds to the β-position of the acryloyl double bond. This addition generates a new carbon-centered radical that subsequently undergoes an intramolecular cyclization onto the ortho-position of the benzene (B151609) ring, ultimately affording the desired this compound skeleton. This approach has been successfully applied using a variety of radical precursors, leading to a diverse range of C4-functionalized products. researchgate.netdntb.gov.ua

A variety of carbon-based radical precursors have been successfully employed in the synthesis of 4-alkylated and 4-acylated isoquinoline-1,3(2H,4H)-diones. These methods often leverage readily available starting materials to generate the key radical intermediates. For instance, a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed. researchgate.netresearchgate.netrsc.orgnih.gov This reaction involves an oxidative cross-coupling followed by radical addition to the aromatic ring, proceeding under mild conditions without the need for metal catalysts or organic solvents. researchgate.netresearchgate.netnih.gov Alkyl boronic acids, under visible-light-mediated conditions, also serve as effective precursors for alkyl radicals, which then engage in the cascade cyclization with acryloylbenzamides. rsc.orgresearchgate.net Similarly, α-keto acids can be used to generate acyl radicals under visible light, leading to acylated this compound derivatives. researchgate.net

Table 1: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Carbon-Based Radical Precursors

Radical PrecursorKey Reagents/ConditionsProduct TypeRef.
Aryl AldehydesOxidative cross-coupling, mild conditions, metal-free4-Acyl-isoquinoline-1,3(2H,4H)-diones researchgate.netresearchgate.net
Alkyl Boronic AcidsVisible light, photocatalyst4-Alkyl-isoquinoline-1,3(2H,4H)-diones rsc.orgresearchgate.net
α-Keto AcidsVisible light, photocatalyst4-Acyl-isoquinoline-1,3(2H,4H)-diones researchgate.net
Alkanes (from C(sp³)–H)Photoinduced HAT, metal-free, catalyst-free4-Alkyl-isoquinoline-1,3(2H,4H)-diones acs.org

Sulfur-containing functional groups can be incorporated into the this compound scaffold using sulfur-based radical precursors. Arylsulfonylhydrazides are common precursors for generating sulfonyl radicals, which can then participate in the cascade cyclization with acryloylbenzamides. rsc.orgresearchgate.net This transformation can be promoted by visible light, offering a mild and efficient route to 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.netacs.org An electrochemical approach using sulfonylhydrazides in a continuous-flow system has also been developed, providing good to excellent yields under metal-free and oxidant-free conditions. acs.org Another novel method involves the use of potassium thiocyanate (B1210189) (KSCN) to introduce a thiocyanate group, a transformation achieved with molecular oxygen as the sole sacrificial reagent. dntb.gov.ua

Table 2: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Sulfur-Based Radical Precursors

Radical PrecursorKey Reagents/ConditionsProduct TypeRef.
ArylsulfonylhydrazidesVisible light, photocatalyst4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones rsc.orgresearchgate.net
SulfonylhydrazidesElectrochemical, continuous-flow, metal-free4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones acs.org
Potassium Thiocyanate (KSCN)Aerobic, oxidant4-(Thiocyanatomethyl)isoquinoline-1,3(2H,4H)-diones dntb.gov.ua
Sodium SulfinatesVisible light, Eosin Y catalysis4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones researchgate.net

The introduction of phosphorus-containing moieties into the this compound structure has been achieved through radical cascade reactions involving phosphorus-based radical precursors. researchgate.netrsc.orgdntb.gov.ua H-phosphonates and related P(O)-H compounds are key radical precursors in these syntheses. researchgate.net For example, a copper-catalyzed phosphonation-cyclization sequence of N-methacryloylbenzamides with dialkyl phosphonates provides a direct route to 4-phosphonylated isoquinoline-1,3(2H,4H)-diones in moderate to high yields. dntb.gov.uaresearchgate.net This reaction proceeds through the formation of a C-P bond followed by cyclization and isomerization in a single step. researchgate.net Visible-light-mediated methods have also been developed, highlighting the versatility of photochemistry in forging C-P bonds in these heterocyclic systems. researchgate.net

Table 3: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Phosphorus-Based Radical Precursors

Radical PrecursorKey Reagents/ConditionsProduct TypeRef.
H-phosphonatesCopper-catalyzed, mild conditions4-Phosphonyl-isoquinoline-1,3(2H,4H)-diones dntb.gov.uaresearchgate.net
H-phosphine oxidesVisible-light mediatedPhosphorylated isoquinoline-1,3(2H,4H)-diones researchgate.net
H-phosphinatesRadical reaction conditionsPhosphinoylated isoquinoline-1,3(2H,4H)-diones researchgate.net

Nitrogen-based functionalities can also be installed at the C4-position of the this compound core using nitrogen-centered radical precursors. researchgate.netrsc.orgdntb.gov.ua Oxime esters have proven to be versatile precursors for generating iminyl radicals, which can then initiate the cascade cyclization. rsc.orgresearchgate.net For instance, visible-light-mediated tandem reactions of acryloylbenzamides with oxime esters lead to the formation of various this compound derivatives in satisfactory yields under mild conditions. rsc.orgresearchgate.net Another approach utilizes nitrogen dioxide (generated from sources like t-butyl nitrite) as both the nitro source and the oxidant in a metal-free tandem nitration/cyclization reaction to synthesize 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.netrsc.org

Table 4: Synthesis of Isoquinoline-1,3(2H,4H)-diones using Nitrogen-Based Radical Precursors

Radical PrecursorKey Reagents/ConditionsProduct TypeRef.
Oxime EstersVisible light, photocatalyst4-Substituted-isoquinoline-1,3(2H,4H)-diones rsc.orgresearchgate.net
Nitrogen Dioxide (from TBN)Metal-free, oxidant4-(Nitromethyl)isoquinoline-1,3(2H,4H)-diones researchgate.netrsc.org
N-Hydroxyphthalimide (NHPI) EstersVisible light, photocatalyst4-Alkylated-isoquinoline-1,3(2H,4H)-diones researchgate.net
Exploration of Silicon-Based Radical Precursors
Visible-Light-Promoted Reactions

One-Pot Sequential Preparations

One-pot sequential reactions provide a streamlined and efficient pathway to this compound derivatives, enhancing synthetic efficiency by avoiding the isolation of intermediates. researchgate.net Two such cascade coupling reactions have been developed using N-alkyl(aryl)-N-methacryloyl benzamides with readily available starting materials like benzyl (B1604629) alcohols or sodium benzenesulfinates. researchgate.netdntb.gov.uadaneshyari.com These syntheses operate through a radical cyclization strategy, affording a variety of this compound derivatives with a broad substrate scope and in high yields. researchgate.net This approach is valuable for drug discovery due to its simplicity and efficiency in producing complex, drug-like molecules. researchgate.net

Decarbonylative Coupling Reactions

Decarbonylative coupling represents another innovative strategy for synthesizing substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net Alkyl-substituted variants have been prepared through the decarbonylative coupling of N-alkyl-N-methacryloylbenzamides with aliphatic aldehydes under metal-free conditions. researchgate.netresearchgate.net In this process, the aliphatic aldehyde serves as an inexpensive and abundant source of alkyl radicals following decarbonylation, which then undergo radical addition and cyclization. researchgate.net Another advanced method involves a silver-catalyzed decarboxylative addition/cyclization of activated alkenes with aliphatic carboxylic acids. acs.org This protocol involves a radical generated from silver-catalyzed decarboxylation, which initiates a sequence of addition and cyclization to yield isoquinolinediones. acs.org

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis provides powerful and versatile methods for the synthesis and functionalization of the this compound core. Palladium, rhodium, and iridium catalysts have been instrumental in developing novel synthetic routes.

Palladium-Catalyzed Reactions

Palladium catalysts have been extensively used in the synthesis of this compound and its derivatives. These reactions often involve carbonylation and cross-coupling strategies, enabling the construction of the core heterocyclic structure and the introduction of various substituents. researchgate.netacs.org

A notable palladium-catalyzed approach involves the carbonylation of O-benzyl hydroxylamides. This reaction proceeds under mild conditions and is induced by photoirradiation, leading to the formation of homophthalimides. organic-chemistry.org The mechanism is believed to involve the generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (1,5-HAT) to create a benzylic radical, which then undergoes carbonylation and annulation. organic-chemistry.org A critical aspect of this transformation is the use of a catalytic amount of a base to achieve high yields. organic-chemistry.org

Another significant palladium-catalyzed method is the cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones. acs.org This reaction facilitates the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones, which are valuable precursors for 4-aryl tetrahydroisoquinolines. acs.org The reaction conditions are compatible with a range of aryl halides and substituted isoquinoline-1,3(2H,4H)-diones. acs.org However, it has been observed that substituents larger than a methyl group on the nitrogen atom, such as ethyl or benzyl, can impede the reaction. acs.org

Furthermore, a selective and efficient carbonylative synthesis of this compound derivatives has been developed using a palladium-catalyzed carbonylation strategy. researchgate.net This method demonstrates that the chemoselectivity between the formation of isoquinoline-1,3(2H,4H)-diones and indanones can be controlled by the generation of distinct active palladium species under nearly identical reaction conditions. researchgate.net

Catalyst SystemSubstratesProductKey Features
Pd(acac)₂ / PCy₃ / TsOH·H₂OAryl bromides, Amines, COIsoquinoline-1,3(2H,4H)-dionesHigh chemoselectivity, good yields. researchgate.net
Pd(dba)₂ / LigandIsoquinoline-1,3(2H,4H)-diones, Aryl halides4-Aryl-isoquinoline-1,3(2H,4H)-dionesBroad substrate scope, convenient transformation to 4-aryl tetrahydroisoquinolines. acs.org
Pd-catalyst / PhotoirradiationO-benzyl hydroxylamides, COHomophthalimidesMild conditions, base-catalyzed. organic-chemistry.org
Pd(II)-catalyst / Chiral bisoxazoline ligand2-Methoxy-N-methoxybenzamide derivatives, COChiral isoquinoline-1,3(2H,4H)-dionesAsymmetric synthesis, enantioselective formation of all-carbon quaternary stereocenters. vulcanchem.com
Rhodium-Catalyzed Reactions

Rhodium catalysts have proven effective in the synthesis of isoquinolone derivatives through C-H activation and annulation reactions. These methods offer access to complex molecular architectures from readily available starting materials.

A rhodium(III)-catalyzed three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has been developed to construct various isoquinolone products under redox-neutral conditions with satisfactory yields. researchgate.net This approach is characterized by its use of accessible starting materials, broad functional group tolerance, and high efficiency. researchgate.net

In another application, rhodium catalysis has been employed in reactions involving 4-diazoisoquinoline-1,3(2H,4H)-diones. nih.gov These diazo compounds have been reacted with nitriles, heterocycles, and carboxylic acids to generate a variety of derivatives. nih.gov Dual catalytic systems, combining rhodium and copper, have also been utilized to synthesize spirocyclic heterocycles. nih.gov

Catalyst SystemSubstratesProductKey Features
Rh(III)-catalystOxazolines, Vinylene carbonate, Carboxylic acidsIsoquinolonesThree-component coupling, redox-neutral, broad functional group tolerance. researchgate.net
Rh-catalyst4-Diazoisoquinoline-1,3(2H,4H)-diones, Nitriles/Heterocycles/Carboxylic acidsFunctionalized isoquinoline-1,3(2H,4H)-dionesVersatile functionalization of the this compound scaffold. nih.gov
Rh(III)-catalystN-Chloroimines, MaleimidesPyrrolo[3,4-c]isoquinoline-1,3(2H)-dione derivativesReaction condition-controlled synthesis of different products. acs.org
Rh-catalystPhenyl oxadiazoles, Diazo compoundsPyran-fused isoquinolinesDouble C-H functionalization, tandem reaction forming two heterocycles. mdpi.com
Iridium-Catalyzed Reactions

Iridium-catalyzed reactions have also contributed to the synthesis of this compound precursors. For instance, iridium-catalyzed hydroxymethylenation of isoquinolinium salts provides a route to functionalized isoquinolines that can potentially be converted to the dione. researchgate.net

Base-Catalyzed Methodologies

Base-catalyzed reactions offer an alternative, often milder, approach to the synthesis and functionalization of isoquinoline-1,3(2H,4H)-diones. These methods can provide high yields and selectivity under transition-metal-free conditions.

A significant development is the base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones. acs.org This reaction proceeds efficiently using air as the oxidant and does not require a transition metal or a reductant. acs.org The methodology is mild and demonstrates compatibility with a wide array of substrates, including those with aryl, heteroaryl, and alkyl groups. The resulting hydroxylated products can be readily converted to hydroxylated tetrahydroisoquinoline core structures via a reductive process. acs.org

Furthermore, a base-promoted cascade radical difluoroalkylation/cyclization of acrylamides with ethyl 2-chloro-2,2-difluoroacetate (B8310253) (ICF₂COOEt) has been developed. This method synthesizes CF₂-containing isoquinoline-1,3-diones in moderate to excellent yields under transition-metal-free and catalyst-free conditions, tolerating a variety of functional groups. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoquinoline-1,3(2H,4H)-diones, aiming for more environmentally benign and efficient processes.

An efficient and green electrochemical continuous-flow method has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net This approach involves the sulfonylation of alkenes with sulfonylhydrazides in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions. researchgate.net This system is suitable for a range of activated alkenes and allows for straightforward reaction scale-up. researchgate.net

Visible-light-mediated tandem reactions represent another green approach. The reaction of acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, and oxime esters proceeds via radical addition and cyclization to yield various isoquinoline-1,3(2H,4H)-diones under mild conditions. researchgate.net Similarly, a visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides and bromides has been developed to synthesize perfluorinated isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides. acs.org

A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes provides a route to this compound derivatives under mild, metal-free, and solvent-free conditions. nih.govrsc.org The reaction involves an oxidative cross-coupling followed by a radical addition to the aromatic ring. nih.govrsc.org

Derivatization Strategies and Functionalization

The this compound scaffold is a versatile platform for derivatization, allowing for the introduction of a wide range of functional groups to modulate its chemical and biological properties.

The dione functionality at positions 1 and 3 can undergo various transformations, including reduction to hydroxyl groups, nucleophilic addition, and condensation reactions. The N-H group is amenable to alkylation or acylation to generate N-substituted derivatives. vulcanchem.com

A mild and green methodology for the regiodivergent functionalization of isoquinoline-1,3(2H,4H)-diones has been developed under aerobic conditions. researchgate.net With a catalytic amount of base, heteroatom nucleophiles undergo an imide opening and ring contraction sequence. In contrast, carbon-based nucleophiles lead to kinetic products. researchgate.net

The introduction of fluorine-containing moieties is of particular interest in medicinal chemistry. A straightforward method involves the photochemical O-H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones, which enables the synthesis of fluorinated derivatives in good yields. nih.govnih.gov These reactions are typically fast and can be performed on a gram scale. nih.gov

Enantioselective Amination of 4-Alkylthis compound Derivatives

A significant advancement has been the development of a mild and efficient method for the enantioselective amination of 4-alkylthis compound derivatives. rsc.orgnih.gov This organocatalytic approach is noted for its compatibility with a wide array of substrates, consistently producing the desired aminated products in excellent yields, often up to 99%, and with high enantiomeric excess (ee) values, also reaching up to 99%. nih.govresearchgate.net A key advantage of this methodology is the low catalyst loading required, as low as 1 mol%, making it an economical and efficient process. nih.govrsc.org

The reaction has been successfully demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications. nih.gov The process is operationally simple and can be carried out at room temperature without the need for stringent anaerobic or moisture-free conditions. nih.govrsc.org The optimization of reaction conditions found that using a bifunctional catalyst in 1,2-dichloroethane (B1671644) at room temperature provides an optimal balance of yield and enantioselectivity. nih.govrsc.org While increasing the temperature to 40°C can slightly improve the chemical yield, it comes at the cost of reduced enantioselectivity. rsc.org

This methodology addresses the limitations of previous methods, which were often restricted to 4-aryl substituents and required higher catalyst loadings to achieve satisfactory results. nih.govrsc.org The ability to introduce a nitrogen-containing stereocenter into the isoquinolinedione framework is of particular importance from a pharmaceutical perspective, as this structural motif is present in numerous bioactive compounds. rsc.org

Table 1: Enantioselective Amination of Various 4-Alkylthis compound Derivatives

Entry 4-Alkyl Substituent Yield (%) ee (%)
1 n-Propyl 99 97
2 i-Butyl 96 94
3 i-Propyl 99 81
4 Phenyl 99 97

Data sourced from research on enantioselective amination. researchgate.net

Photochemical Functionalization via Diazo Compounds

The photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones represents a versatile and mild approach to introduce a variety of functional groups into the this compound scaffold. nih.govacs.org This method leverages the reactivity of diazo compounds under photochemical conditions to facilitate insertion reactions into O-H, S-H, and C-H bonds. nih.gov

O-H Insertion Reactions

Photochemical O-H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones have been shown to be particularly effective for introducing fluorinated moieties. nih.govacs.org These reactions typically proceed in good yields and within a relatively short timeframe, often under two hours, using blue LED irradiation. nih.govacs.org The process is scalable, having been successfully conducted on a gram scale, and is compatible with recyclable solvents like hexafluoroisopropanol (HFIP), which can also act as the reagent. acs.org The reaction is initiated by dissolving the 4-diazothis compound in an alcohol and irradiating the mixture. acs.org

S-H Insertion Reactions

Similar to O-H insertions, S-H insertion reactions can be achieved through the photochemical activation of 4-diazoisoquinoline-1,3(2H,4H)-diones in the presence of thiols. nih.govacs.org When the 1-carbonyl group of the dione is replaced with a sulfoxide (B87167) moiety, a hypsochromic shift in the absorption of the diazo compound is observed. This necessitates the use of violet light for effective S-H insertion. nih.gov

C-H Insertion Reactions

The photochemical functionalization can also be extended to C-H insertion reactions, although these generally require longer reaction times. acs.org For instance, reactions with arenes have been shown to take up to 24 hours under blue LED irradiation to achieve the desired C-H insertion product. acs.org

Regiodivergent Functionalization

A notable development in the functionalization of isoquinoline-1,3(2H,4H)-diones is a mild and environmentally friendly methodology that allows for regiodivergent reactions under aerobic conditions. researchgate.netresearchgate.net This approach enables the selective functionalization at different positions of the molecule depending on the nature of the nucleophile used.

When heteroatom nucleophiles are employed in the presence of a catalytic amount of base, they undergo an imide opening followed by a ring contraction sequence. This leads to the formation of the thermodynamically controlled product. researchgate.netresearchgate.net

In contrast, the use of carbon-based nucleophiles results in a kinetically controlled aldol-type addition product. researchgate.netresearchgate.net This aldol-type product can be further transformed into benzo[c]phenanthridine (B1199836) core structures under transition-metal-free conditions, offering a green pathway to this important heterocyclic framework. researchgate.net

Hydroxylation Methods

Efficient methods for the hydroxylation of isoquinoline-1,3(2H,4H)-diones have been established, providing a direct route to 4-hydroxyisoquinoline-1,3(2H,4H)-diones. One prominent method involves a base-catalyzed aerobic hydroxylation that operates under transition-metal-free and reductant-free conditions. acs.orgnih.gov This methodology is lauded for its mildness and broad substrate compatibility, accommodating aryl, heteroaryl, and alkyl substituted isoquinolinediones. acs.orgnih.gov The resulting hydroxylated products can be readily converted to the corresponding hydroxylated tetrahydroisoquinoline core structure via a reduction process. acs.orgnih.gov

Another approach to synthesize 4-hydroxyisoquinoline-1,3(2H,4H)-diones involves a one-pot reaction of N-alkylbenzamides with methyl 2-oxoalkanoates. researchgate.net This is achieved by treating the N-alkylbenzamide with two equivalents of butyllithium (B86547) to generate a dianion, which then reacts with the α-keto ester to yield the desired 4-hydroxythis compound in satisfactory yields. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
4-Alkylthis compound
2-Benzyl-4-butylthis compound
Di-tert-butyl azodicarboxylate
4-Diazothis compound
Hexafluoroisopropanol (HFIP)
Benzo[c]phenanthridine
4-Hydroxythis compound
Tetrahydroisoquinoline
N-Alkylbenzamide
Methyl 2-oxoalkanoate
Butyllithium

Introduction of Fluorinated Moieties

The incorporation of fluorine into the this compound scaffold is of significant interest due to the profound effects of fluorine on the physicochemical and pharmacokinetic properties of molecules. acs.orgacs.org Several modern synthetic strategies have been developed to achieve this, primarily through photochemical methods and radical cascade reactions.

One prominent method involves the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones. acs.org Under mild blue LED irradiation, these diazo compounds undergo O-H insertion reactions with fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), to introduce fluorinated alkoxy groups at the C4 position. acs.orgacs.org This process is efficient, often concluding in under two hours, and is scalable to the gram level. acs.org Yields for various N-alkyl-substituted derivatives are consistently in the range of 60–71%. acs.orgacs.org

Another metal-free approach begins with the protonation of 4-diazoisoquinoline-1,3(2H,4H)-diones in Brønsted acids, which generates diazonium cations. thieme-connect.com These reactive intermediates can be trapped by a fluoride (B91410) source, such as hydrogen fluoride (HF), to afford 4-monofluoro-substituted isoquinoline-1,3-diones. thieme-connect.com

Visible-light-induced radical cascade reactions provide a powerful route to a diverse range of fluorinated isoquinolinediones. acs.org These reactions typically start from N-alkyl-N-methacryloyl benzamides, which undergo cyclization upon reaction with a fluorinated radical source. acs.orgjsu.edu.cnresearchgate.net Various sources can be employed, including perfluoroalkyl iodides (e.g., C₄F₉I, C₆F₁₃I), ethyl bromodifluoroacetate, and sodium difluoromethanesulfinate (NaSO₂CF₂H), to install perfluoroalkyl, difluoroester, or difluoromethyl groups, respectively. acs.orgjsu.edu.cnresearchgate.net These light-catalyzed additions and subsequent cyclizations proceed under mild conditions to produce the desired fluorinated isoquinoline-1,3-diones in good yields, typically between 67% and 80%. acs.orgjsu.edu.cn Similarly, trifluoromethyl-containing isoquinoline-1,3-diones can be synthesized via a visible-light-induced radical cascade using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the CF₃ source. researchgate.net

MethodStarting MaterialFluorine Source / ReagentCatalyst / ConditionsProduct TypeReported YieldReference
Photochemical O-H Insertion4-Diazothis compound1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)Blue LED Irradiation4-(Fluorinated alkoxy)isoquinolinedione60-71% acs.org, acs.org
Metal-Free Diazo Trapping4-Diazothis compoundHydrogen Fluoride (HF)Brønsted Acid4-Monofluoro-isoquinolinedioneN/A thieme-connect.com
Visible-Light Radical CascadeN-Alkyl-N-methacryloyl benzamidePerfluoroalkyl Iodides (RfI)Visible Light4-(Perfluoroalkyl)isoquinolinedione67-80% jsu.edu.cn, acs.org
Visible-Light Radical CascadeN-Alkyl-N-methacryloyl benzamideEthyl bromodifluoroacetateVisible Light4-(Difluoroester)isoquinolinedione67-80% jsu.edu.cn
Visible-Light Radical DifluoromethylationN-BenzamideNaSO₂CF₂HVisible Light, Air, Metal-Free4-(Difluoromethyl)isoquinolinedioneN/A researchgate.net
Visible-Light Radical TrifluoromethylationN-BenzamideCF₃SO₂NaVisible Light, Air, Metal-Free4-(Trifluoromethyl)isoquinolinedioneN/A researchgate.net

Sulfonylation of Alkenes

The synthesis of isoquinoline-1,3(2H,4H)-diones bearing a sulfonyl group has been effectively achieved through cascade reactions involving the sulfonylation of activated alkenes. A prominent and efficient method is the metal-free oxidative arylsulfonylation of α,β-unsaturated imides, specifically N-alkyl-N-methacryloyl benzamides, using sulfonylhydrazides as the sulfonyl source. rsc.orgrsc.org This reaction is typically catalyzed by tetrabutylammonium (B224687) iodide (TBAI) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The mechanism involves the generation of a sulfonyl radical from the sulfonylhydrazide, which then adds to the alkene of the benzamide substrate. rsc.org This is followed by an intramolecular radical cyclization onto the aromatic ring to construct the this compound core in moderate to good yields. rsc.orgacs.org The choice of solvent can be critical, with acetonitrile (B52724) often providing optimal results. rsc.org

In addition to using sulfonylhydrazides, direct C(sp³)-H bond sulfonylation of the pre-formed this compound ring has been developed. researchgate.net This transition-metal-free method utilizes sulfinates as the sulfonating agents with sodium iodide (NaI) as a catalyst and air as the sole oxidant. researchgate.net

More advanced approaches include electrochemical methods, which allow for the sulfonylation of alkenes with sulfonylhydrazides under metal-free and external oxidant-free conditions to yield 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net Another innovative technique is a manganese(III) acetate-promoted radical sulfonation-cyclization cascade. acs.org This one-pot reaction uses potassium metabisulfite (B1197395) (K₂S₂O₅) as the sulfonate source and reacts with functionalized alkenes to simultaneously introduce the sulfonic moiety and construct the isoquinoline-1,3-dione framework. acs.org

MethodSubstratesSulfonyl SourceCatalyst / ConditionsProduct TypeReported YieldReference
Metal-Free Oxidative ArylsulfonylationN-Alkyl-N-methacryloyl benzamideSulfonylhydrazideTBAI, TBHP (oxidant), CH₃CN, 80°C4-(Sulfonylmethyl)isoquinolinedioneUp to 81% rsc.org, rsc.org
Direct C-H SulfonylationThis compoundSulfinatesNaI, Air (oxidant), AcOH/DMSO4-Sulfonyl-isoquinolinedioneN/A researchgate.net
Electrochemical SulfonylationAlkene (N-arylacrylamide)SulfonylhydrazideElectrolytic Cell, Metal-Free, Oxidant-Free4-(Sulfonylmethyl)isoquinolinedioneModerate to good researchgate.net
Mn-Promoted Sulfonation-CyclizationFunctionalized AlkenePotassium Metabisulfite (K₂S₂O₅)Mn(OAc)₃·2H₂OIsoquinolinedione sulfonateHigh efficiency acs.org

Cross-Coupling Reactions for Arylation

Cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the C-4 arylation of the this compound scaffold. Palladium-catalyzed cross-coupling is a well-established method for this transformation. acs.org The reaction typically involves the coupling of an this compound with an aryl halide. acs.orgorganic-chemistry.org These conditions demonstrate remarkable compatibility with a wide variety of functional groups on both the aryl halide and the this compound substrate. acs.org The resulting 4-aryl isoquinoline-1,3(2H,4H)-diones are valuable intermediates that can be further transformed, for example, into 4-aryl tetrahydroisoquinolines. acs.org

Beyond palladium, copper-catalyzed systems have also been employed for arylation. nih.gov A copper-catalyzed meta-selective C-H arylation of isoquinolines has been reported using diaryliodonium salts or other aryl I(III) reagents as the aryl source. nih.gov While this applies to the parent isoquinoline (B145761), the principles can inform strategies for the dione derivative. Copper catalysis is also effective for the N-arylation of heterocyclic systems containing an -NHCO- structural motif, which is present in this compound, allowing for modification at the nitrogen atom. jst.go.jp

A metal-free alternative for C-4 arylation utilizes the chemistry of 4-diazoisoquinoline-1,3(2H,4H)-diones. thieme-connect.com Protonation of the diazo compound generates a diazonium ion, which can then be trapped by arenes in a Friedel-Crafts-type reaction to yield 4-arylisoquinoline-1,3(2H,4H)-diones. thieme-connect.com

MethodSubstratesCoupling PartnerCatalyst / ConditionsProduct TypeReference
Palladium-Catalyzed Cross-CouplingThis compoundAryl HalidePalladium Catalyst4-Aryl-isoquinoline-1,3(2H,4H)-dione organic-chemistry.org, acs.org
Copper-Catalyzed C-H ArylationIsoquinolineAryl I(III) ReagentCopper Catalystmeta-Aryl-isoquinoline nih.gov
Copper-Catalyzed N-ArylationThis compoundAryl HalideCopper Catalyst2-Aryl-isoquinoline-1,3(2H,4H)-dione jst.go.jp
Metal-Free Arylation4-Diazothis compoundAreneBrønsted Acid4-Aryl-isoquinoline-1,3(2H,4H)-dione thieme-connect.com

Biological Activities and Pharmacological Investigations

Antiviral Activities

The isoquinoline-1,3(2H,4H)-dione scaffold has been a subject of significant research interest due to its potential as a versatile core for developing antiviral agents. Derivatives of this heterocyclic system have demonstrated inhibitory activity against critical viral enzymes, particularly those of the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV).

Derivatives of 2-hydroxythis compound, often referred to as HIDs, have emerged as a notable class of dual inhibitors targeting two essential HIV-1 enzymes: Integrase (IN) and the Ribonuclease H (RNase H) domain of Reverse Transcriptase (RT). brieflands.comtandfonline.com The structural and functional similarities between the active sites of HIV-1 IN and RNase H provide a basis for this dual inhibition. brieflands.com

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. brieflands.com This process involves two main catalytic steps: 3'-processing (3'-P) and strand transfer (ST). acs.orgscholarsresearchlibrary.com The 2-hydroxythis compound scaffold acts as an inhibitor of IN by chelating the divalent magnesium ions (Mg²⁺) in the enzyme's active site, which are essential for its catalytic function. acs.orgnih.gov

Research has identified several derivatives with potent anti-integrase activity. For instance, 2-hydroxythis compound itself (also referred to as compound 6a in some studies) inhibits HIV-1 integrase with a half-maximal inhibitory concentration (IC₅₀) of 6.32 µM. medchemexpress.com Further modifications of the core structure have led to compounds with enhanced potency. A series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides showed promising inhibitory properties, with some derivatives displaying low nanomolar IC₅₀ values against IN, comparable to the clinically used drug raltegravir. acs.org One compound from this series demonstrated a significant effect on both the 3'-P and ST reactions, suggesting a novel mechanism of IN inhibition. acs.org

A specific derivative, MB-76, which is a 2-hydroxythis compound derivative, potently blocks HIV integration. nih.gov It has shown activity against both wild-type and raltegravir-resistant HIV-1 variants, indicating a high barrier to resistance. tandfonline.comnih.gov The crystal structure of MB-76 bound to the prototype foamy virus (PFV) intasome reveals that its compact scaffold uses all three Mg²⁺ chelating oxygen atoms from a single ring. nih.gov This binding mode, along with an extended linker, may contribute to its flexibility in the active sites of resistant integrase enzymes. nih.gov

Table 1: HIV-1 Integrase (IN) Inhibitory Activity of Selected this compound Derivatives

Compound Target IC₅₀ (µM) Source(s)
2-Hydroxythis compound HIV-1 IN 6.32 medchemexpress.com
4-Substituted-benzylidenethis compound (11f) HIV-1 IN 1.83 scholarsresearchlibrary.com
2-Hydroxy-4-methoxycarbonylthis compound HIV-1 IN ~ 5 mdpi.com

The HIV-1 reverse transcriptase enzyme possesses a distinct domain with Ribonuclease H (RNase H) activity, which is responsible for degrading the RNA strand of the RNA:DNA hybrid formed during reverse transcription. brieflands.com This function is vital for the synthesis of double-stranded viral DNA and represents an attractive target for antiretroviral drugs. mdpi.com

The 2-hydroxythis compound scaffold has been identified as a potent inhibitor of the HIV-1 RT RNase H function. acs.orgmedchemexpress.com The parent compound, 2-hydroxythis compound, inhibits the RNase H domain with an IC₅₀ value of 5.9 µM. medchemexpress.com It demonstrates specificity by not inhibiting the DNA polymerase activity of RT. mdpi.com The mechanism of inhibition is believed to involve the chelation of metal ions in the RNase H active site, which contains a conserved DEDD catalytic motif that coordinates two essential Mg²⁺ cations. acs.orgmdpi.com

Further studies led to the discovery of 2-hydroxy-4-methoxycarbonylthis compound, a derivative with significantly improved potency against the RNase H domain, exhibiting an IC₅₀ of 61 nM. nih.govmdpi.com Experimental data suggest that the antiviral activity observed for this compound is likely attributable to its inhibition of RNase H. nih.gov

Table 2: HIV-1 RT RNase H Inhibitory Activity of Selected this compound Derivatives

Compound Target IC₅₀ Source(s)
2-Hydroxythis compound HIV-1 RT RNase H 5.9 µM medchemexpress.com
2-Hydroxy-4-methoxycarbonylthis compound HIV-1 RT RNase H 61 nM mdpi.com

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the 2-hydroxythis compound scaffold for antiviral activity. The three oxygen atoms of the N-hydroxyimide moiety are considered essential for RNase H inhibition. mdpi.com

Modifications at different positions on the isoquinoline (B145761) ring have shown varied effects on the dual inhibitory profile:

Position 7: The development of C7-substituted derivatives of 2-hydroxythis compound resulted in compounds with a high degree of selectivity for IN over RNase H. brieflands.comsemanticscholar.org However, these initial C7-substituted compounds were often limited by high cellular cytotoxicity. scholarsresearchlibrary.combrieflands.comsemanticscholar.org

These SAR studies highlight a chemical divergence, where modifications at position 4 can be tuned to favor either IN or general antiviral activity, while substitution at position 7 tends to drive selectivity towards IN. brieflands.comacs.orgbrieflands.com

The Hepatitis B Virus (HBV) polymerase is a multifunctional enzyme with both DNA polymerase and RNase H activities, both of which are essential for viral replication. nih.govacs.org The HBV RNase H is considered a logical and unexploited target for new anti-HBV drugs. nih.govacs.orgnih.gov

Screening of a series of nitrogen-based polyoxygenated heterocycles, including sixteen 2-hydroxythis compound (HID) derivatives, identified their potential as anti-HBV agents. nih.gov The parent compound, 2-hydroxythis compound, was the most effective inhibitor of HBV RNase H activity in the series, with an IC₅₀ of 28.1 µM. nih.govacs.org

In cell-based assays, this compound blocked HBV replication with a half-maximal effective concentration (EC₅₀) of 4.2 µM. nih.govacs.org Mechanistic studies confirmed that it acts by suppressing the HBV RNase H activity, which was indicated by the preferential suppression of the accumulation of the viral plus-polarity DNA strand. nih.gov The inhibition of RNase H leads to the accumulation of non-functional RNA:DNA heteroduplexes, terminating the viral replication cycle. nih.gov

Further evaluation of HID derivatives showed that three out of seven new compounds were active against HBV replication, with EC₅₀ values ranging from 2.4 to 3.5 µM. nih.gov These findings establish that the 2-hydroxythis compound scaffold can serve as a foundation for developing more effective inhibitors of HBV replication by targeting the viral RNase H. nih.gov

Table 3: Hepatitis B Virus (HBV) RNase H Inhibitory Activity

Compound Target IC₅₀ (µM) EC₅₀ (µM) CC₅₀ (µM) Therapeutic Index (TI) Source(s)
2-Hydroxythis compound (HID) HBV RNase H 28.1 4.2 75 ~18 nih.govacs.org

Inhibition of Hepatitis B Virus (HBV) Replication

Targeting HBV RNase H Activity

Anticancer and Antiproliferative Activities

Derivatives of this compound have emerged as a novel class of anticancer agents, primarily through their interaction with the Cereblon protein, a key component of the E3 ubiquitin ligase complex.

Cereblon (CRBN) is the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex and is the primary target of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929), which are used to treat multiple myeloma. nih.govgoogle.comrscf.ru Researchers have designed and synthesized a novel series of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives as CRBN modulators. nih.govresearchgate.nettandfonline.com These compounds are structurally unique, retaining the glutarimide (B196013) ring essential for CRBN binding while expanding a central five-membered ring to a six-membered one. nih.govtandfonline.com A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay confirmed that a lead compound from this series, designated 10a, exhibits potent inhibitory activity against CRBN with an IC50 value of 4.83 µM. nih.govresearchgate.nettandfonline.com

The designed 2-(2,6-dioxopiperidin-3-yl)this compound derivatives have demonstrated significant antiproliferative activity against multiple myeloma (MM) cell lines. nih.gov The lead compound, 10a, showed potent activity against the NCI-H929 cell line with a half-maximal inhibitory concentration (IC50) of 2.25 µM. nih.govresearchgate.nettandfonline.comresearchgate.net It was also effective against the U239 cell line, with an IC50 of 5.86 µM. nih.govresearchgate.netresearchgate.netcodictados.com These findings establish this class of compounds as having considerable potency against MM cells.

Table 1: Antiproliferative Activity of Compound 10a
Cell LineIC50 (µM)Reference
NCI-H9292.25 nih.govresearchgate.net
U2395.86 nih.govresearchgate.net

Further investigation into the mechanism of action revealed that compound 10a exerts its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govresearchgate.net Flow cytometry analysis showed that treatment of NCI-H929 cells with compound 10a led to a significant, dose-dependent increase in apoptotic events. nih.gov At a concentration of 5 µM, compound 10a increased the apoptotic cell population to 34.6%, compared to 6.0% in control cells. nih.gov The compound also arrested the NCI-H929 cells in the G0/G1 phase of the cell cycle, preventing them from progressing to the synthesis and mitosis phases. nih.govresearchgate.nettandfonline.com

Effects on Apoptosis and Cell Cycle Progression

Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

Derivatives of this compound have emerged as a novel class of potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). acs.orgscispace.comscispace.com The dysregulation of the CDK4/cyclin D1 complex is a common feature in many human cancers, leading to uncontrolled cell proliferation. acs.orgscispace.com Consequently, small-molecule inhibitors targeting CDK4 are considered attractive therapeutic agents for cancer treatment. acs.orgscispace.comias.ac.in Research has identified series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones and related structures that selectively inhibit CDK4 over other cyclin-dependent kinases like CDK1 and CDK2. acs.orgnih.gov For instance, one such derivative, compound 61, demonstrated an IC₅₀ value of 27 nM against CDK4. nih.gov Further modifications led to even more potent inhibitors, with compounds 62 and 63 showing IC₅₀ values of 2 nM against CDK4. nih.gov

The mechanism of CDK4 inhibition by this compound derivatives has been explored through computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking. plos.org These studies provide insight into the binding modes between the inhibitors and the CDK4 protein. plos.org The this compound ring serves as a rigid common substructure that forms the basis for the alignment of these compounds within the active site of the kinase. plos.org Docking studies, which align with the contour maps generated by CoMFA/CoMSIA models, have helped to elucidate the specific interactions that govern the inhibitory activity. plos.org This understanding of the binding mechanism is crucial for the rational design of new, more potent, and selective CDK4 inhibitors. plos.org

The structure-activity relationship (SAR) for this compound-based CDK4 inhibitors has been systematically investigated. For the 4-(phenylaminomethylene)this compound series, a basic amine substituent on the aniline (B41778) ring is a key requirement for CDK4 inhibitory activity. acs.orgscispace.com The potency is significantly enhanced by the introduction of an aryl or heteroaryl substituent at the C-6 position of the this compound core. acs.orgscispace.com

In a different series, the 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a hydroxyl group at the 3-position of the phenyl ring in the benzylamino headpiece is essential for activity. acs.org Similar to the phenylaminomethylene series, inhibitory potency is further increased by placing substituents such as iodo, aryl, heteroaryl, t-butyl, or cyclopentyl at the C-6 position of the isoquinoline-1,3-dione core. acs.org These SAR findings have been validated through the design of novel derivatives with predicted activities significantly higher than the initial lead compounds. plos.org

Mechanism of CDK4 Inhibition

General Cytotoxic Effects against Cancer Cell Lines

This compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov In some cases, these compounds have shown higher potency than standard chemotherapeutic drugs, highlighting their potential as candidates for novel anticancer therapies. nih.gov

One study focused on a series of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives. nih.govtandfonline.com Among these, compound 10a , which has an 8-amino substitution, was identified as the most active. nih.govtandfonline.com It showed considerable antiproliferative activity against the NCI-H929 multiple myeloma cell line with an IC₅₀ value of 2.25 µM and the U239 cell line with an IC₅₀ of 5.86 µM. nih.govtandfonline.com Notably, this compound displayed minimal toxicity towards normal human peripheral blood mononuclear cells (PBMCs). nih.govtandfonline.com The position of the amino group on the isoquinoline core was found to be critical for activity; moving the amino group to the 6- or 7-position weakened the antiproliferative effects, while a 5-amino substitution resulted in the weakest activity. nih.govtandfonline.com Other studies have also noted the potential of isoquinoline derivatives to induce apoptosis in cancer cells by modulating cellular signaling pathways.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Source
10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound) NCI-H929 2.25 nih.govtandfonline.com
10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound) U239 5.86 nih.govtandfonline.com
10b (6-amino-2-(2,6-dioxopiperidin-3-yl)this compound) NCI-H929 >50 tandfonline.com
10d (5-amino-2-(2,6-dioxopiperidin-3-yl)this compound) NCI-H929 >50 tandfonline.com

Other Biological Activities

Anti-inflammatory Properties

The this compound scaffold is also associated with anti-inflammatory properties. semanticscholar.org Research has shown that derivatives can modulate inflammatory pathways. Specifically, certain 2-(2,6-dioxopiperidin-3-yl)this compound derivatives have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govtandfonline.com Compound 10a demonstrated a significant reduction in TNF-α levels in lipopolysaccharide (LPS)-stimulated PBMCs, with an IC₅₀ value of 0.76 µM. nih.govtandfonline.com The SAR for TNF-α inhibition was found to be similar to that for antiproliferative activity. nih.govtandfonline.com Furthermore, related heterocyclic structures, such as 2H-Benzo[e] acs.orgplos.orgthiazin-3(4H)-one 1,1-dioxide, which can be considered an analogue where a carbonyl group is replaced by a sulfoxide (B87167), have been reported to possess impressive anti-inflammatory activity. nih.gov

Antimicrobial Activities

Derivatives of the this compound core have been investigated for their antimicrobial potential against a range of pathogens. semanticscholar.org Studies have demonstrated that these compounds can be effective against various microbial strains. smolecule.com For example, a study of aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones, a related structure, determined the minimum inhibitory concentration (MIC) against several bacteria and the yeast Candida albicans. researchgate.net Two compounds from this series showed potent antibacterial and antifungal activities, with MIC values as low as 64 mg/L against anaerobic bacteria like Bacteroides fragilis and Propionibacterium acnes. researchgate.net Other research involving the synthesis of novel spiroisoquinoline derivatives also reported moderate antimicrobial activities for some of the new compounds. mdpi.com The antimicrobial action of isoquinoline-based compounds is thought to arise from mechanisms such as the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of 1H-Benzo[de]isoquinoline-1,3(2H)-dione Derivatives

Compound Microorganism MIC (mg/L) Source
Compound 1 Bacteroides fragilis ATCC 25285 64 researchgate.net
Compound 1 Propionibacterium acnes ATCC 11827 64 researchgate.net
Compound 2 Bacteroides fragilis ATCC 25285 64 researchgate.net
Compound 2 Propionibacterium acnes ATCC 11827 128 researchgate.net
Compound 2 Candida albicans ATCC 90028 >512 researchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores

The biological activity of isoquinoline-1,3(2H,4H)-dione derivatives is intrinsically linked to specific structural features, or pharmacophores, that are essential for their interaction with biological targets. For instance, in the context of inhibiting cyclin-dependent kinase 4 (CDK4), a crucial regulator of cell cycle progression, the 4-(phenylaminomethylene)this compound scaffold has been identified as a novel and potent inhibitor. scispace.comacs.org A key pharmacophoric requirement for this activity is the presence of a basic amine substituent on the aniline (B41778) ring. scispace.comacs.orgacs.orgresearchgate.netscispace.com

Similarly, for activity against HIV-1 integrase, the 2-hydroxythis compound (HID) scaffold, which acts as a two-metal binding pharmacophore, is crucial. nih.govkuleuven.be The substitution at the 4-position with a carboxamido chain has been shown to be highly beneficial for anti-HIV activity. acs.orgnih.govkuleuven.be These findings underscore the importance of the core this compound structure and specific substituent patterns in defining the biological effects of these compounds.

Impact of Substituent Variations on Biological Activity

The modification of substituents at various positions of the this compound core has a profound impact on the biological activity of the resulting derivatives. These variations allow for the fine-tuning of potency, selectivity, and other pharmacological properties.

Alkyl and Arylalkyl Substituents at Position 4

Studies on 2-hydroxythis compound derivatives as HIV-1 integrase inhibitors have demonstrated the significant influence of substituents at the 4-position. nih.govkuleuven.be It has been shown that replacing the previously established effective phenyl and benzyl (B1604629) carboxamido groups with various alkyl chains can maintain or even enhance inhibitory potency. nih.govkuleuven.be Specifically, an n-alkyl group with an optimal length of six carbons resulted in a biological profile and a high barrier to resistance equivalent to a hit compound bearing a 4-fluorobenzyl group. kuleuven.be This indicates that lipophilic alkyl moieties at this position can be as effective as the halogenobenzyl pharmacophore, a common feature in integrase strand transfer inhibitors. nih.govkuleuven.be

The introduction of lipophilic alkyl moieties at position 4 has also been found to increase selectivity for integrase inhibition. brieflands.com This highlights the importance of the 4-carboxamido function and the nature of its substituent in modulating the anti-HIV activity of this class of compounds. nih.govkuleuven.be

Table 1: Effect of 4-Position Substituents on HIV-1 Integrase Inhibition

Substituent at Position 4 Observed Activity Reference
Phenyl carboxamido Strong HIV-1 IN inhibition nih.govkuleuven.be
Benzyl carboxamido Strong HIV-1 IN inhibition nih.govkuleuven.be
n-Alkyl carboxamido (optimal length: 6 carbons) Potent HIV-1 IN inhibition, high barrier to resistance kuleuven.be

Amino Substituents on the Aniline Ring

For 4-(phenylaminomethylene)this compound derivatives acting as CDK4 inhibitors, the presence of a basic amine substituent on the aniline ring is a critical requirement for their inhibitory activity. scispace.comacs.orgacs.orgresearchgate.netscispace.com This feature is a key component of the pharmacophore responsible for the potent and selective inhibition of CDK4. scispace.comacs.org The basicity of this amino group is thought to play a crucial role in the binding interaction with the target enzyme.

Aryl or Heteroaryl Substituents at the C-6 Position

The introduction of aryl or heteroaryl substituents at the C-6 position of the this compound core has been shown to further enhance the inhibitory activity of 4-(phenylaminomethylene)this compound derivatives against CDK4. scispace.comacs.orgacs.orgresearchgate.net This suggests that this position is a key site for modification to improve the potency of these compounds. Similarly, in the context of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives, the introduction of an iodo, aryl, heteroaryl, t-butyl, or cyclopentyl substituent at the C-6 position also leads to enhanced CDK4 inhibitory activity. researchgate.netnih.gov

In a different series of 2-hydroxyisoquinoline-1,3-dione analogues evaluated as HIV reverse transcriptase inhibitors, substitutions at the C-5, C-6, or C-7 positions were explored. nih.gov The position of the aryl substitution did not appear to significantly impact RNase H inhibition. nih.gov For instance, C-7, C-6, and C-5 aryl substituted analogues showed comparable inhibitory concentrations. nih.gov However, for the C-6 aryl substituted analogues, the addition of a methoxy (B1213986) group at C-7 resulted in a slight decrease in RNase H inhibition. nih.gov

Table 2: Impact of C-6 Substituents on CDK4 Inhibition

Parent Scaffold Substituent at C-6 Effect on CDK4 Inhibition Reference
4-(Phenylaminomethylene)this compound Aryl or Heteroaryl Enhanced activity scispace.comacs.orgacs.orgresearchgate.net

Computational Approaches to SAR

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become invaluable tools for understanding the SAR of this compound derivatives. These approaches allow for the prediction of biological activity and the rational design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to explore the interactions between isoquinoline-1,3-dione derivatives and their biological targets, such as CDK4. plos.org In one study, a training set of 66 compounds was used to develop CoMFA and CoMSIA models with good correlative and predictive abilities. plos.org These models revealed that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor properties are all important for potent inhibitory activity. plos.org

The contour maps generated from these models provide a visual representation of the structural requirements for enhanced activity, guiding the design of new derivatives. plos.org For example, these models have been used to design novel isoquinoline-1,3-(2H,4H)-dione derivatives with predicted activities significantly higher than the most active compounds in the initial dataset. plos.org

Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones with anti-MRSA activity have identified the importance of steric and electronic properties, as well as hydrogen bond acceptor potential, for antibacterial activity. nih.gov These computational insights expand the understanding of the SAR of isoquinoline-1,3(2H,4H)-diones and facilitate the development of more effective therapeutic agents. plos.orgoalib.com

Molecular Docking Simulations of this compound Derivatives

Molecular docking simulations have emerged as a powerful computational tool to elucidate the potential binding modes and interactions of this compound derivatives with their protein targets. These in silico studies provide valuable insights at the molecular level, guiding the rational design and optimization of more potent and selective inhibitors.

Ligand-Protein Interactions

Molecular docking studies have revealed key interactions between this compound derivatives and their target proteins, including Cyclin-Dependent Kinase 4 (CDK4), Cereblon (CRBN), and HIV-1 integrase. plos.orgtandfonline.comnih.gov

Interactions with CDK4: For CDK4 inhibitors, the this compound scaffold plays a crucial role in establishing hydrogen bonds with the protein's active site. The carbonyl groups of the dione (B5365651) moiety are key hydrogen bond acceptors. For instance, in a study of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones, the carbonyl oxygen and the NH group of the isoquinoline (B145761) ring were found to form hydrogen bonds with the backbone residues of the CDK4 hinge region. researchgate.net Additionally, hydrophobic interactions between the aromatic rings of the isoquinoline core and nonpolar residues in the active site contribute to the binding affinity. plos.org

Interactions with Cereblon (CRBN): In the case of CRBN modulators, the glutarimide (B196013) ring, a common feature in many derivatives, is crucial for binding. tandfonline.comnih.gov This ring fits into a buried cavity within the CRBN protein. nih.gov The carbonyl groups of the this compound and the glutarimide moiety, along with the intervening amide, are involved in forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov Specifically, molecular docking of compound 10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound) showed that the glutarimide group is held in a cavity between β-sheets β10 and β13 of CRBN. nih.gov

Interactions with HIV-1 Integrase: For HIV-1 integrase inhibitors, the 2-hydroxythis compound scaffold is a key pharmacophore. nih.govbrieflands.com Docking studies have shown that the hydroxyl group and the carbonyl oxygens of the dione moiety can chelate the essential magnesium ions in the enzyme's active site. nih.gov Furthermore, the aromatic part of the isoquinoline ring can engage in π-stacking interactions with aromatic residues in the active site, contributing to the inhibitory activity. scholarsresearchlibrary.com

A summary of key ligand-protein interactions for different targets is presented in the table below.

Target ProteinKey Interacting Moieties of LigandTypes of InteractionsInteracting Residues (if specified)
CDK4 Isoquinoline-1,3-dione carbonyls, NH group, aromatic ringsHydrogen bonds, Hydrophobic interactionsHinge region backbone
CRBN Glutarimide ring, Isoquinoline-1,3-dione carbonyls, Amide linkerHydrogen bondsBetween β-sheets β10 and β13
HIV-1 Integrase 2-hydroxyisoquinoline-1,3-dione, Aromatic ringMetal chelation, π-stacking-
Binding Mode Analysis

The analysis of binding modes provides a detailed picture of how this compound derivatives orient themselves within the active site of their target proteins.

CDK4 Inhibitors: The binding mode of isoquinoline-1,3-dione derivatives in the ATP-binding pocket of CDK4 is crucial for their inhibitory activity. The planar isoquinoline ring system typically occupies the adenine-binding region, with the substituents at the 4-position extending into the hydrophobic pocket. plos.org The specific conformation adopted by the ligand allows for the critical hydrogen bonding with the hinge region, mimicking the interaction of ATP. The orientation of the benzylamino group in 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones, for example, is vital for achieving high potency and selectivity. researchgate.net

CRBN Modulators: For CRBN modulators, the binding mode is characterized by the insertion of the glutarimide moiety into a specific pocket of the protein. tandfonline.comnih.gov The this compound part of the molecule remains more solvent-exposed. nih.gov This orientation is critical for the subsequent recruitment of substrate proteins to the E3 ubiquitin ligase complex. The binding energy of compound 10a within the CRBN binding pocket was calculated to be -7.5 kcal/mol, indicating a favorable interaction. nih.gov

HIV-1 Integrase Inhibitors: In the case of HIV-1 integrase, the binding mode of 2-hydroxythis compound derivatives involves the coordination of the two catalytic magnesium ions by the chelating triad (B1167595) of the inhibitor. nih.gov The aromatic ring system of the isoquinoline core positions itself to interact with key amino acid residues in the active site. A docking study of 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones provided an explanation for their improved inhibitory activities compared to the unsubstituted scaffold, suggesting that the alkyl and arylalkyl groups at the 4-position can occupy a hydrophobic pocket, leading to enhanced binding. nih.gov

The table below summarizes the binding mode analysis for different classes of inhibitors.

Inhibitor ClassTarget ProteinKey Features of Binding Mode
CDK4 Inhibitors CDK4Isoquinoline ring in adenine (B156593) region, substituents in hydrophobic pocket, hydrogen bonding with hinge region.
CRBN Modulators CRBNGlutarimide moiety in a specific pocket, isoquinoline-1,3-dione portion solvent-exposed.
HIV-1 Integrase Inhibitors HIV-1 IntegraseChelation of Mg2+ ions by the dione and hydroxyl groups, aromatic ring interactions with active site residues.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental tools for the detailed characterization of the isoquinoline-1,3(2H,4H)-dione scaffold.

NMR spectroscopy provides comprehensive information about the molecular structure of this compound derivatives.

¹H NMR: Proton NMR spectra are used to identify the chemical environment of hydrogen atoms within the molecule. For the parent this compound, characteristic signals include a singlet for the two protons at the C4 position and distinct multiplets for the aromatic protons. nih.gov In substituted derivatives, these signals shift accordingly, providing insights into the position and nature of the substituents. For instance, in 2-methylthis compound, a singlet corresponding to the methyl group appears. rsc.org

¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct peaks for the carbonyl carbons (C1 and C3) and the carbons of the aromatic ring. nih.gov The chemical shifts of these carbons are sensitive to substitution on the isoquinoline (B145761) ring system.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a powerful tool for characterization. It has been used to confirm the introduction of trifluoromethyl groups into the this compound scaffold. rsc.org The yields of reactions involving fluorinated reagents can also be determined using ¹⁹F NMR spectroscopy with an internal standard. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compound11.28 (s, 1H), 8.01 (dd, J = 7.8, 1.4 Hz, 1H), 7.64 (td, J = 7.5, 1.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.38 (d, J = 7.6 Hz, 1H), 4.03 (s, 2H)171.1, 165.5, 136.8, 133.6, 127.9, 127.7, 127.5, 125.1, 36.1 nih.gov
4-(Cyclohexylmethyl)-2,4-dimethyl-6-phenylthis compound8.32 (d, J = 8.2 Hz, 1H), 7.63–7.52 (m, 4H), 7.51–7.49 (m, 2H), 7.44–7.42 (m, 1H), 3.41 (s, 3H), 2.37 (dd, J = 14.1, 7.4 Hz, 1H), 1.98 (dd, J = 14.1, 4.9 Hz, 1H), 1.62 (s, 3H), 1.49–1.35 (m, 3H), 1.30–1.25 (m, 1H), 1.20–1.18 (m, 1H), 0.96–0.93 (m, 4H), 0.83–0.79 (m, 2H)176.8, 164.3, 146.5, 144.3, 139.8, 129.4, 129.0, 128.5, 127.3, 126.1, 124.2, 123.3, 49.7, 46.8, 34.9, 34.3, 33.1, 31.6, 27.1, 26.0, 25.9, 25.9 beilstein-journals.org
6-(Trifluoromethyl)this compound11.50 (s, 1H), 8.19 (d, J = 8.1 Hz, 1H), 7.82 (s, 1H), 7.80 (d, J = 8.3 Hz, 1H), 4.12 (s, 2H)170.5, 164.4, 138.0, 132.7, 128.5, 124.9, 124.6, 123.7, 122.7, 36.0 nih.gov

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of this compound derivatives.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.govrsc.org This is crucial for confirming the identity of newly synthesized derivatives. Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. beilstein-journals.orgrsc.org

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze reaction mixtures and purify compounds. rsc.org

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying volatile compounds. nih.gov It has been used to detect radical inhibition experiment products in the study of reaction mechanisms involving this compound. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound and its derivatives, the most characteristic IR absorption bands are those corresponding to the carbonyl (C=O) groups of the dione (B5365651) functionality. vulcanchem.comscholarsresearchlibrary.com The N-H stretching vibration of the imide group is also typically observed. scholarsresearchlibrary.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Reference
C=O (dione)1661 - 1715 rsc.orgrsc.org
N-H (imide)~3420 scholarsresearchlibrary.com
Aromatic C-H~3020 - 3115 scholarsresearchlibrary.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the aromatic ring of this compound. vulcanchem.comvulcanchem.com The absorption maxima can be influenced by the presence of substituents on the aromatic ring. rsc.org Metal chelation behavior of derivatives has also been studied using UV-Vis titration. vulcanchem.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species that have unpaired electrons. In the context of this compound, ESR spectroscopy can be employed to investigate interactions with paramagnetic metal ions. For example, studies have shown that 2-hydroxythis compound can form complexes with Mg²⁺ and Mn²⁺, which is relevant to its inhibitory activity against metal-dependent enzymes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Biochemical and Cellular Assays

To evaluate the biological activity of this compound derivatives, a variety of biochemical and cellular assays are employed.

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against HIV reverse transcriptase-associated ribonuclease H and polymerase. nih.gov Biochemical assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of these compounds against their target enzymes. nih.gov

Cellular assays are conducted to assess the effects of these compounds on living cells. For instance, the anti-proliferative activity of some derivatives has been evaluated against cancer cell lines. tandfonline.com These assays help to determine the potential of these compounds as therapeutic agents and provide insights into their mechanism of action at the cellular level. tandfonline.com Furthermore, studies have investigated the ability of certain derivatives to modulate the levels of specific proteins within cells, such as the tumor necrosis factor-alpha (TNF-α). tandfonline.com

Enzyme Inhibition Assays (e.g., IC50, EC50 determination)

Enzyme inhibition assays are fundamental in determining the potency of this compound derivatives against specific enzymatic targets. These assays measure the concentration of the compound required to inhibit a particular enzyme's activity by 50%, known as the IC50 value. Similarly, the half-maximal effective concentration (EC50) is determined to assess the compound's potency in cellular assays. nih.govscholarsresearchlibrary.com

For instance, derivatives of 2-hydroxythis compound have been identified as inhibitors of both HIV-1 integrase (IN) and the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. targetmol.com One such derivative, compound #1, demonstrated an IC50 of 28.1μM against HBV RNaseH and an EC50 of 4.2μM for blocking HBV replication. nih.gov Another study on 4-substituted-benzylidenethis compound derivatives revealed significant HIV-1 IN inhibitory activity. scholarsresearchlibrary.com Specifically, compounds with 2-nitro and 4-chloro substitutions showed IC50 values of 5.96 µM and 3.83 µM, respectively, while a 4-hydroxy substituted derivative had an IC50 value of 1.90 µM. scholarsresearchlibrary.com

Furthermore, a novel series of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives were evaluated as cereblon (CRBN) modulators. nih.govnih.gov A selected compound, 10a, was found to inhibit TNF-α levels with an IC50 of 0.76 µM and also showed inhibitory activity against CRBN with an IC50 of 4.83 µM. nih.govnih.govresearchgate.net Additionally, some this compound derivatives have shown potent and selective inhibitory activity against cyclin-dependent kinase 4 (CDK4). plos.orgnih.gov

Table 1: Enzyme Inhibition and Cellular Potency of Selected this compound Derivatives

Compound/Derivative Target Enzyme/Process IC50 Value (µM) EC50 Value (µM) Reference
2-hydroxythis compound (HID) HBV RNaseH 28.1 - nih.gov
2-hydroxythis compound (HID) HBV Replication - 4.2 nih.gov
4-(2-nitrobenzylidene)this compound HIV-1 Integrase 5.96 - scholarsresearchlibrary.com
4-(4-chlorobenzylidene)this compound HIV-1 Integrase 3.83 - scholarsresearchlibrary.com
4-(4-hydroxybenzylidene)this compound HIV-1 Integrase 1.90 - scholarsresearchlibrary.com
2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a) TNF-α 0.76 - nih.govresearchgate.net
2-(2,6-dioxopiperidin-3-yl)this compound (Compound 10a) Cereblon (CRBN) 4.83 - nih.govnih.govresearchgate.net

Cell Proliferation Assays (e.g., CCK8)

Cell proliferation assays, such as the Cell Counting Kit-8 (CCK8) assay, are crucial for evaluating the antiproliferative or cytotoxic effects of this compound derivatives on cancer cell lines. nih.govabbkine.com The CCK8 assay utilizes a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) dye. abbkine.com The amount of this dye is directly proportional to the number of viable cells. abbkine.com

In a study investigating novel 2-(2,6-dioxopiperidin-3-yl)this compound derivatives, the CCK8 assay was used to determine their antiproliferative activities against NCI-H929 and U239 multiple myeloma cell lines. nih.gov The results demonstrated that compound 10a possessed potent antiproliferative activity with IC50 values of 2.25 µM against NCI-H929 cells and 5.86 µM against U239 cells. nih.govresearchgate.net This indicates the compound's ability to inhibit the growth of these cancer cell lines. nih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound derivatives on fundamental cellular processes like apoptosis and the cell cycle. This method allows for the rapid analysis of individual cells as they pass through a laser beam.

In the investigation of 2-(2,6-dioxopiperidin-3-yl)this compound derivative, compound 10a, flow cytometry was employed to study its impact on the NCI-H929 multiple myeloma cell line. nih.gov The analysis revealed that compound 10a induced a significant, dose-dependent increase in apoptotic events. nih.govresearchgate.net At concentrations of 1 µM and 5 µM, the apoptotic events increased to 29.5% and 34.6%, respectively, from a control level of 6.0%. nih.gov This included a notable rise in both early and late apoptosis. nih.gov

Furthermore, cell cycle analysis using flow cytometry showed that compound 10a caused G0/G1 cell cycle arrest in a dose-dependent manner. nih.govresearchgate.net The percentage of cells in the G0/G1 phase increased from 34.0% in the control group to 42.9% at a 5.0 µM concentration of compound 10a. nih.gov These findings suggest that the antiproliferative effects of this compound are mediated through the induction of apoptosis and cell cycle arrest.

Immunoblotting for Protein Degradation Studies

Immunoblotting, also known as Western blotting, is a key technique for investigating whether this compound derivatives can induce the degradation of specific target proteins. This method is particularly relevant for compounds designed as protein degraders.

Derivatives of 2-(2,6-dioxopiperidin-3-yl)this compound, which act as cereblon (CRBN) modulators, are expected to induce the degradation of neosubstrate proteins like IKZF1 and IKZF3. nih.gov Immunoblot analysis of NCI-H929 cells treated with compound 10a confirmed this mechanism. The results showed a dose-dependent degradation of IKZF1 and IKZF3 proteins. nih.govresearchgate.net To confirm that this degradation was mediated by the proteasome, cells were co-treated with compound 10a and the proteasome inhibitor bortezomib (B1684674). The presence of bortezomib blocked the degradation of IKZF1 and IKZF3, confirming the proteasome-dependent degradation pathway. nih.govresearchgate.net

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay used to study molecular interactions, such as the binding of a compound to its target protein. nih.govresearchgate.netnih.gov This technique combines time-resolved fluorescence with FRET, which involves the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity. bmglabtech.com

A TR-FRET assay was utilized to confirm the binding of the 2-(2,6-dioxopiperidin-3-yl)this compound derivative, compound 10a, to its target protein, cereblon (CRBN). nih.govnih.gov The assay demonstrated that compound 10a has potent inhibitory activity against CRBN, with an IC50 value of 4.83 µM. nih.govnih.govresearchgate.net This finding was crucial in validating that compound 10a directly engages with its intended molecular target.

Computational Chemistry and Modeling

Computational methods play a vital role in understanding the interactions between this compound derivatives and their biological targets at an atomic level. These techniques can predict binding modes and guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method can provide insights into the conformational changes and binding stability of a ligand-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of this compound and its derivatives. These computational methods provide insights into molecular properties that are often difficult to measure experimentally.

A key area of investigation involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are fundamental in predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov For instance, in a series of novel isoquinoline-1,3-dione derivatives designed as potential inhibitors for Cyclin-Dependent Kinase 4 (CDK4), DFT calculations are crucial for understanding their interaction mechanisms. plos.org Similarly, studies on 1,8-naphthalimide (B145957) derivatives, which share structural similarities, show that a twisted intramolecular charge transfer (TICT) state, facilitated by the separation of HOMO and LUMO, is essential for properties like thermally activated delayed fluorescence (TADF). nih.gov

In one study, the HOMO and LUMO energy levels for two 1,8-naphthalimide-based derivatives, NI-TPA and NI-Pz, were calculated to be -5.48/-2.63 eV and -5.54/-2.92 eV, respectively. nih.gov These theoretical values aligned well with experimental data, validating the computational models. nih.gov The small energy gap in these molecules is critical for their observed fluorescence. nih.gov DFT studies have also been employed to investigate the interaction of 2-hydroxythis compound with magnesium ions, which is relevant to its role as an HIV integrase inhibitor. acs.org

The electronic properties of polymers derived from isoquinoline-1,3-dione have also been explored using these methods. For example, conjugated polymers developed for field-effect transistors showed HOMO/LUMO energy levels around -5.64/-4.38 eV and -5.79/-4.48 eV, indicating their potential as semiconducting materials. researchgate.net These calculations help in the rational design of new materials with desired electronic characteristics. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of Selected Isoquinoline-1,3-dione Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)MethodSource(s)
NI-TPA-5.48-2.632.85DFT nih.gov
NI-Pz-5.54-2.922.62DFT nih.gov
PNBDOPV-DTBT-5.64-4.381.26DFT researchgate.net
PNBDOPV-DTF2BT-5.79-4.481.31DFT researchgate.net

Conformational Analysis

The conformational flexibility of the this compound scaffold and its derivatives is a critical factor influencing their biological activity and physical properties. The core this compound ring itself possesses significant structural rigidity. plos.org This rigidity makes it a reliable anchor or common substructure for aligning molecules in computational studies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. plos.org

In the design of advanced materials, such as those for TADF, controlling the conformation is paramount. For certain 1,8-naphthalimide derivatives, a highly twisted structure is intentionally engineered by introducing bulky donor groups. nih.gov This twisting, characterized by a large dihedral angle between the donor and the naphthalimide (acceptor) plane, is crucial for separating the HOMO and LUMO orbitals and achieving the desired photophysical properties. nih.gov Flexible potential energy surface scanning is a computational technique used to explore these conformational landscapes and identify stable low-energy states. rsc.org

Table 2: Selected Torsional/Dihedral Angles in Isoquinoline-1,3-dione-Related Structures

Compound ClassDescriptionTypical Dihedral AngleSignificanceSource(s)
Core ScaffoldThis compound ringNear-planarProvides a rigid core for molecular design plos.orgvulcanchem.com
Pyrrolo[2,3-c]isoquinolinesRotation of 5-aryl substituentCharacterized by specific bond lengths and dihedral anglesDefines overall 3D shape and electronic properties acs.org
TADF EmittersAngle between donor and acceptor planesLarge/twisted (e.g., ~90°)Facilitates HOMO/LUMO separation for efficient TADF nih.gov

Prediction of ADME/Tox Properties (Excluding Specific Dosage/Administration)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) properties is an integral part of modern drug discovery, allowing for the early-stage filtering of compounds with potentially poor pharmacokinetic or safety profiles. iapchem.org Various computational models are used to estimate these properties for this compound and its derivatives.

Key ADME parameters include lipophilicity (logP), aqueous solubility, and polar surface area (PSA), which are predictive of a compound's absorption and ability to cross biological membranes. For the parent this compound, the computed XLogP3-AA is 0.7 and the polar surface area is 46.2 Ų. nih.gov Derivatives show a range of values depending on their substituents. For example, 2-hydroxy-7-phenylisoquinoline-1,3-dione has a moderate lipophilicity (LogP = 2.21) and a polar surface area of 57.6 Ų, which suggests limited permeability across the blood-brain barrier. vulcanchem.com Studies on N-arylpiperazine derivatives of 4,4-dimethylthis compound included predictions of various ADME parameters to guide the design of potential antiplatelet agents. researchgate.net

Toxicology prediction often involves flagging molecules that may cause adverse effects. Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from multiple suppliers for the parent compound, this compound, indicates potential hazards such as being harmful if swallowed and causing skin irritation. nih.gov It is important to note that this information can vary depending on impurities and other factors. nih.gov For novel derivatives, computational tools can predict potential liabilities, such as inhibition of key metabolic enzymes or other off-target effects, guiding the synthesis of safer compounds. mdpi.com

Table 3: Predicted ADME/Tox Properties for this compound and a Derivative

PropertyThis compound (Parent)2-Hydroxy-7-phenylthis compoundSource(s)
Molecular Weight 161.16 g/mol 253.25 g/mol vulcanchem.comnih.gov
logP 0.7 (XLogP3-AA)2.21 vulcanchem.comnih.gov
Polar Surface Area (PSA) 46.2 Ų57.6 Ų vulcanchem.comnih.gov
Aqueous Solubility Not specified<0.1 mg/mL at 25°C vulcanchem.com
GHS Hazard Statements H302: Harmful if swallowed (66.7%); H315: Causes skin irritation (66.7%)Not specified nih.gov

Mechanistic Studies of Biological Action

Enzyme Inhibition Mechanisms

Derivatives of isoquinoline-1,3(2H,4H)-dione have been identified as potent inhibitors of critical viral enzymes, particularly those associated with the human immunodeficiency virus (HIV). The core structure provides a unique pharmacophore for designing inhibitors that target the active sites of these enzymes.

Detailed Analysis of HIV-1 Integrase Binding and Inhibition

The 2-hydroxythis compound (HID) scaffold is a recognized inhibitor of HIV-1 integrase (IN), an essential enzyme for viral replication. targetmol.commedchemexpress.com This class of compounds functions by targeting the catalytic site of the enzyme. The inhibitory action is fundamentally linked to the ability of the dione (B5365651) structure to chelate divalent metal ions, such as Mg²⁺, which are crucial cofactors for the enzymatic reactions catalyzed by integrase. vulcanchem.combrieflands.com

The core scaffold can be modified to enhance inhibitory potency. For instance, the introduction of lipophilic alkyl groups at the 4-position has been shown to increase selectivity for integrase. brieflands.com Further optimization through the addition of carboxamido chains at this position has led to the development of highly potent inhibitors with low nanomolar IC50 values, comparable to the clinically used drug raltegravir. nih.govnih.gov

One notable derivative, MB-76, a 2-hydroxythis compound derivative, potently blocks HIV integration and shows activity against raltegravir-resistant HIV-1 variants. nih.govacs.org Crystallographic studies of MB-76 bound to the prototype foamy virus (PFV) intasome reveal a binding mode similar to other integrase strand transfer inhibitors (INSTIs). nih.govacs.org The compact scaffold of MB-76 presents all three magnesium-chelating oxygen atoms from a single ring. This arrangement ensures that the only direct contacts with the integrase enzyme are with the invariant residues P145 and Q146 (in HIV-1 IN), which may contribute to a high barrier to resistance. nih.gov The presence of an extended linker in MB-76, similar to that in dolutegravir, provides flexibility within the active sites of resistant integrase enzymes. nih.govacs.org

Inhibitory Activity of this compound Derivatives against HIV-1 Integrase
CompoundTargetIC50 ValueKey Findings
2-Hydroxythis compoundHIV-1 Integrase (IN)6.32 µM targetmol.commedchemexpress.comActs as a dual inhibitor of IN and RNase H. targetmol.commedchemexpress.com
4-Substituted 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamidesHIV-1 Integrase (IN)Low nanomolar nih.govPotency comparable to the clinical drug raltegravir. nih.gov
MB-76HIV-1 Integrase (IN)Potent inhibitor nih.govacs.orgActive against raltegravir-resistant variants; high barrier to resistance. nih.govacs.org
4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dionesHIV-1 Integrase (IN)Low micromolar nih.govSlightly improved activity compared to the base scaffold. nih.gov

Mechanisms of HIV-1 RT RNase H Inhibition

The 2-hydroxythis compound scaffold has also been identified as an inhibitor of the ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT). brieflands.com This enzymatic function is, like integrase, essential for the viral replication cycle and represents an important therapeutic target. nih.gov The active sites of HIV-1 integrase and the RNase H domain of RT share structural and functional similarities, which explains the dual inhibitory activity of this class of compounds. brieflands.com

The N-hydroxyimide moiety within the isoquinolinedione structure acts as a pharmacophore that mimics the interaction of the enzyme's active site with metal ions. mdpi.com This basic pharmacophore specifically inhibits the RNase H function with sub-micromolar potency, while showing inactivity against the polymerase function of RT. mdpi.com Derivatives such as YLC2-155 inhibit both the polymerase (IC50 = 2.6 μM) and RNase H (IC50 = 0.65 μM) functions of RT, but are more effective against RNase H. nih.gov X-ray crystallography and NMR analysis have shown that YLC2-155 binds in multiple conformations at the RNase H active site. nih.gov

However, some derivatives show poor inhibitory properties against HIV-1 RT RNase H. nih.gov The selectivity towards either integrase or RNase H can be modulated through chemical substitutions on the isoquinolinedione scaffold. brieflands.com

Inhibitory Activity of this compound Derivatives against HIV-1 RT RNase H
CompoundTargetIC50 ValueKey Findings
2-Hydroxythis compoundHIV-1 RT RNase H5.9 µM targetmol.commedchemexpress.comActs as a dual inhibitor of IN and RNase H. targetmol.commedchemexpress.com
YLC2-155HIV-1 RT RNase H0.65 µM nih.govMore effective against RNase H than the polymerase function of RT. nih.gov
MB-76HIV-1 RT RNase H0.36 µMSignificantly less inhibited than IN, suggesting a potential side activity. researchgate.net

Interaction with Metal Ions (e.g., Mg²⁺, Mn²⁺) and Enolization Role

The primary mechanism of enzyme inhibition by 2-hydroxyisoquinoline-1,3(2H,4H)-diones is their ability to chelate the divalent metal ions, typically Mg²⁺ or Mn²⁺, that are essential for the catalytic activity of enzymes like HIV-1 integrase and RNase H. vulcanchem.comacs.orgacs.org The catalytic active sites of these enzymes contain conserved acidic residues that coordinate two metal ions, which play a direct role in the chemical reactions of DNA processing and RNA cleavage. brieflands.commdpi.com

Physicochemical studies have confirmed that the metal-binding ability of these compounds is strictly dependent on the enolization of the dione moiety. acs.orgacs.org Spectroscopic analysis has shown that 2-hydroxythis compound forms a 1:1 complex with Mg²⁺, but can form a 1:2 (metal/ligand) complex with Mn²⁺. nih.govacs.org The formation of these complexes requires the enolization of the ligand. acs.org Furthermore, ESR spectroscopy has indicated a redox reaction between the ligand and Mn²⁺, which results in the production of superoxide (B77818) anions. acs.org This metal-chelating property is a hallmark of this class of inhibitors and is central to their biological action against metalloenzymes. acs.org

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can modulate fundamental cellular pathways, including protein degradation and cell cycle regulation. This activity broadens their potential therapeutic applications.

Mechanism of Cereblon (CRBN) Modulation

A novel class of 2-(2,6-dioxopiperidin-3-yl)this compound derivatives has been developed as modulators of Cereblon (CRBN). nih.govtandfonline.com CRBN is a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex, which is a key component of the ubiquitin-proteasome system responsible for protein degradation. nih.govresearchgate.net

Immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) function by binding to CRBN, which alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. nih.govtandfonline.comnih.gov The this compound derivatives were designed to mimic this action. They retain the glutarimide (B196013) group, which is crucial for binding to CRBN, while replacing the phthaloyl ring of traditional IMiDs with the six-membered isoquinolinedione ring. nih.govtandfonline.com

A lead compound from this series, designated 10a, demonstrated potent inhibitory activity against CRBN with an IC50 of 4.83 µM. researchgate.net Molecular docking studies confirmed that the compound fits well into the active site of CRBN. researchgate.net Mechanistically, compound 10a was shown to induce the ubiquitination-dependent degradation of IKZF1 and IKZF3 proteins by the CRL4^CRBN^ complex. tandfonline.comresearchgate.net This modulation of the protein degradation pathway underscores a distinct mechanism of action for this subclass of isoquinolinediones.

Impact on Cell Cycle Regulatory Proteins

Derivatives of this compound have been shown to impact cell cycle progression by targeting key regulatory proteins. Specifically, 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.org CDKs, in complex with their cyclin partners, are central to the regulation of the cell cycle, and their deregulation is a common feature in many human cancers. plos.org The D-type cyclins in complex with CDK4 are particularly important for the G1-S phase transition. plos.org

Furthermore, the CRBN-modulating derivative, compound 10a, was found to arrest NCI-H929 multiple myeloma cells in the G0/G1 phase of the cell cycle. tandfonline.comresearchgate.net This cell cycle arrest is a direct consequence of the degradation of IKZF1 and IKZF3, which are critical for the survival and proliferation of these cancer cells. The degradation of these transcription factors leads to an increase in apoptotic events. researchgate.net The p53 protein, a critical tumor suppressor, controls the expression of genes like CDKN1A, which encodes the p21 protein responsible for G1 cell cycle arrest. mdpi.com While not directly demonstrated for this compound itself, related quinone derivatives have been shown to activate the TP53 and CDKN1A genes, suggesting a potential pathway for cell cycle modulation. mdpi.com

Molecular Targets Identification and Validation

The biological activities of compounds based on the this compound scaffold are attributed to their interactions with a variety of specific molecular targets. Research has identified and validated several key proteins and enzymes whose functions are modulated by these compounds, leading to potential therapeutic applications in virology, oncology, and other fields.

Inhibition of HIV-1 Enzymes

A significant area of investigation has been the activity of this compound derivatives against the human immunodeficiency virus type 1 (HIV-1). These compounds have been shown to target essential viral enzymes, namely HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT).

The compound 2-hydroxythis compound was identified as a dual inhibitor, targeting both HIV-1 IN and RT RNase H. acs.orgtargetmol.combrieflands.commedchemexpress.com These two enzymes share notable structural and functional similarities, which this scaffold is able to exploit. brieflands.com Further studies have explored the structure-activity relationships (SAR) of this class of inhibitors. For instance, introducing lipophilic alkyl groups at the 4-position of the isoquinoline (B145761) core was found to enhance selectivity for HIV-1 integrase. brieflands.com Optimization of this scaffold by adding carboxamido chains at the same position resulted in compounds with anti-HIV-1 activity in the low micromolar range. brieflands.com

In a separate line of research, a series of 4-substituted-benzylidenethis compound derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. All the synthesized derivatives demonstrated in vitro inhibition of the enzyme, with the most active compound showing an IC50 value of 1.83 µM. scholarsresearchlibrary.com

Table 1: Inhibition of HIV-1 Enzymes by this compound Derivatives

CompoundTargetActivity (IC50)Reference
2-Hydroxythis compoundHIV-1 Integrase (IN)6.32 µM targetmol.commedchemexpress.com
2-Hydroxythis compoundHIV-1 RT Ribonuclease H (RNase H)5.9 µM targetmol.commedchemexpress.com
4-Substituted-benzylidenethis compound (most active derivative, 11f)HIV-1 Integrase (IN)1.83 µM scholarsresearchlibrary.com
2-Hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dioneHIV-1 Replication (MT-4 cells)Inhibits viral replication acs.org

Modulation of Cell Cycle and Cancer Targets

Derivatives of this compound have emerged as potent modulators of proteins central to cancer cell proliferation, including Cyclin-Dependent Kinases (CDKs) and Cereblon (CRBN).

Cyclin-Dependent Kinase 4 (CDK4) Inhibition: A series of 4-(aminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives have been identified as highly potent and selective inhibitors of CDK4, a key regulator of the cell cycle whose deregulation is common in many human tumors. plos.orgacs.org Structure-activity relationship studies revealed that a hydroxyl group at the 3-position of the benzylamino ring is crucial for CDK4 inhibitory activity. acs.org This activity could be further enhanced by introducing substituents such as iodo, aryl, or t-butyl groups at the C-6 position of the isoquinoline-1,3-dione core. acs.org

Cereblon (CRBN) Modulation: In the context of multiple myeloma, novel derivatives of 2-(2,6-dioxopiperidin-3-yl)this compound have been synthesized to act as modulators of Cereblon (CRBN). tandfonline.com CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, which is the target of immunomodulatory drugs (IMiDs). These isoquinoline-dione derivatives were shown to bind to CRBN, inducing the subsequent ubiquitination and degradation of the Ikaros family zinc finger proteins IKZF1 and IKZF3. tandfonline.com The lead compound from this series, designated 10a, exhibited potent antiproliferative activity against multiple myeloma cell lines and inhibited the production of tumor necrosis factor-alpha (TNF-α). tandfonline.com

Table 2: Activity of this compound Derivatives Against Cancer Targets

Compound Class/DerivativeTargetCell LineActivity (IC50)Reference
4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dionesCDK4-Potent and selective inhibition acs.org
Compound 10a (8-amino-2-(2,6-dioxopiperidin-3-yl)this compound)Cereblon (CRBN)-4.83 µM (TR-FRET assay) tandfonline.com
Compound 10aCell ProliferationNCI-H9292.25 µM tandfonline.com
Compound 10aCell ProliferationU2395.86 µM tandfonline.com
Compound 10aTNF-α InhibitionLPS-stimulated PBMC0.76 µM tandfonline.com

Other Validated Molecular Targets

The therapeutic potential of the this compound scaffold extends to other validated targets involved in DNA repair, platelet aggregation, and calcium signaling.

Tyrosyl-DNA Phosphodiesterase II (TDP2): Isoquinoline-1,3-diones have been identified as selective inhibitors of Tyrosyl-DNA Phosphodiesterase II (TDP2), an enzyme that repairs DNA-protein crosslinks. nih.gov

α2B-Adrenergic Receptors: A series of N-arylpiperazine derivatives of 4,4-dimethylthis compound were developed as antagonists of the α2B-adrenergic receptor. nih.gov These compounds were shown to inhibit platelet aggregation, suggesting their potential as a novel class of antiplatelet agents. nih.gov

Intracellular Calcium Signaling: The derivative 2-aminoisoquinoline, 1,3(2H,4H)-dione has been characterized as an 'intracellular calcium inhibitor'. nih.gov It exerts its effect by inhibiting both the release of calcium from intracellular stores and the entry of calcium through specific receptor-activated pathways, without affecting voltage-gated calcium channels. nih.gov

Table 3: Other Validated Targets for this compound Derivatives

Compound Class/DerivativeTargetEffect/Activity (IC50)Reference
Isoquinoline-1,3-dionesTyrosyl-DNA Phosphodiesterase II (TDP2)Selective inhibition nih.gov
N-arylpiperazine derivative of 4,4-dimethylthis compoundα2B-Adrenergic Receptor20.5 µM (ADP/adrenaline-induced platelet aggregation) nih.gov
2-Aminoisoquinoline, 1,3(2H,4H)-dioneIntracellular Ca2+ release and entryInhibition of receptor-activated Ca2+ pathways nih.gov

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity

A key area of future research is the creation of new isoquinoline-1,3(2H,4H)-dione analogs with better effectiveness and selectivity for their intended biological targets. acs.org To achieve this, scientists are using structure-activity relationship (SAR) studies to guide changes to the core structure, which can improve how it interacts with specific enzymes or receptors.

Researchers are using different synthesis methods to produce a variety of derivatives. For example, making changes at the N-2 and C-4 positions of the dione (B5365651) ring has been found to greatly affect biological activity. Adding different aryl or alkyl groups can change properties like how well the compound dissolves in fats and its size, which in turn affects how it binds to targets and moves through cells.

A major focus is creating strong inhibitors of poly(ADP-ribose) polymerase (PARP). SAR studies have shown that the dione part of the molecule is essential for inhibiting PARP-1. By creating a series of 4-substituted-2-aryl-isoquinoline-1,3(2H,4H)-diones, researchers have found compounds with stronger inhibitory effects. For instance, adding a 4-benzyl group has proven to be very effective.

Future work will likely use computer modeling and combinatorial chemistry to design and create new analogs that are even more powerful and selective, with fewer side effects, making them better for therapy.

Exploration of New Therapeutic Applications

While this compound derivatives have shown potential as anticancer and anti-inflammatory drugs, current research is revealing their usefulness in other therapeutic areas. nih.govsemanticscholar.org The flexibility of this structure allows it to be modified to target different biological pathways involved in various diseases. semanticscholar.org

One new application is in treating neurodegenerative diseases. Some derivatives have shown neuroprotective effects, possibly by controlling oxidative stress and inflammation in the brain. nih.gov A key area for future research is to study their ability to cross the blood-brain barrier and interact with important brain targets.

Another promising direction is developing these compounds as antiviral agents. Some this compound derivatives have been found to block viral enzymes like proteases and integrases, which are necessary for viruses to multiply. acs.orgmdpi.com For example, their potential to fight the main protease (Mpro) of SARS-CoV-2 has been explored.

Table 1: Expanding Therapeutic Applications of this compound Derivatives

Therapeutic Area Potential Target/Mechanism
Neurodegenerative Diseases Modulation of oxidative stress and neuroinflammation nih.gov
Viral Infections Inhibition of viral enzymes (e.g., HIV integrase, SARS-CoV-2 Mpro) acs.orgmdpi.com
Cancer Inhibition of cyclin-dependent kinases (CDKs) plos.orgnih.govacs.org, Inhibition of tyrosyl DNA phosphodiesterase 2 (TDP2) smolecule.comnih.gov
Inflammatory Diseases Modulation of cereblon smolecule.comnih.govtandfonline.com

Development of this compound Derivatives as Targeted Protein Degraders

A new and exciting area of research is using this compound derivatives to create proteolysis-targeting chimeras (PROTACs). umich.edu PROTACs are special molecules that bring a target protein to an E3 ubiquitin ligase, which then marks the protein for destruction by the cell's proteasome.

The this compound structure can be designed to bind to specific proteins. By connecting this part to a molecule that binds to an E3 ligase like cereblon or VHL, a PROTAC can be formed. This method offers a powerful way to get rid of harmful proteins that cause diseases, instead of just blocking their function. nih.govumich.edu

For example, researchers are looking at using this compound derivatives that attach to a protein of interest and then linking them to a known E3 ligase-binding molecule. The resulting PROTAC could then cause the target protein to be destroyed, offering a new way to treat cancers and other diseases caused by too much of a certain protein. umich.edu

Green and Sustainable Synthesis of this compound Derivatives

In line with the increasing focus on environmentally friendly chemical processes, future research will concentrate on creating green and sustainable ways to make this compound derivatives. researchgate.netrsc.org Traditional methods often use harsh conditions, harmful solvents, and produce a lot of waste.

Green chemistry methods try to solve these problems by using gentler reaction conditions, renewable materials, and catalysts that can be reused. rsc.org For example, using water as a solvent, microwave-assisted synthesis, and multicomponent reactions are being studied to make the production of this compound more eco-friendly. researchgate.netresearchgate.net

One example is the creation of one-pot synthesis methods that combine several steps into one, which reduces the need to purify intermediate products and uses less solvent. researchgate.netrsc.org Using solid-supported catalysts is another good strategy because it makes it easier to recover and reuse the catalyst.

Table 2: Green Chemistry Approaches for this compound Synthesis

Green Chemistry Approach Advantages
Microwave-assisted synthesis Faster reactions, higher yields mdpi.com
Multicomponent reactions Efficient use of atoms, less waste researchgate.net
Use of water as a solvent Environmentally safe, cheap
Radical cascade reactions Mild conditions, high efficiency rsc.orgresearchgate.net
Metal-free synthesis Avoids toxic metals, milder conditions nih.govrsc.org

Further Elucidation of Mechanisms of Action

A better understanding of how this compound derivatives work at the molecular level is needed to develop them into effective drugs. nih.gov While their ability to inhibit enzymes like PARP and their effectiveness against different cancer cells are known, the exact molecular interactions and the signaling pathways they affect are not always fully understood.

Future research will use advanced methods to figure out these mechanisms. This includes using X-ray crystallography to see how these compounds bind to their protein targets, and proteomics and genomics to find all the cellular pathways they affect.

For example, in terms of their anticancer effects, it is important to know if they cause cell death through apoptosis, autophagy, or by stopping the cell cycle, and to find the key proteins involved in these processes. Understanding these details will help choose the right patients for clinical trials and create effective combination treatments.

Advanced Preclinical Studies

Before this compound derivatives can be tested in humans, they need to go through thorough preclinical testing in animals to check their effectiveness and safety. These studies are key to finding out the pharmacokinetic and pharmacodynamic properties of the leading compounds.

Pharmacokinetic studies will look at how these compounds are absorbed, distributed, metabolized, and excreted (ADME), which gives important information about how much of the drug is available in the body and how long it lasts. Pharmacodynamic studies will look at the relationship between the drug's concentration and its therapeutic effect in the body.

Advanced preclinical studies will test the leading compounds in relevant animal models, such as xenograft models for cancer or transgenic models for neurodegenerative diseases. These studies will provide important data on how well the compounds work in a living organism and help find any potential toxic effects.

Conclusion

Q & A

Q. How can researchers align this compound studies with broader chemical or biological theories?

  • Methodological Answer : Ground hypotheses in frameworks like Hammett’s equation for substituent effects or QSAR models. For instance, correlate σ\sigma-values of substituents (e.g., 4-CF3_3 vs. 4-Br) with bioactivity trends. Theoretical alignment ensures reproducibility and facilitates peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.